molecular formula C11H12N4O2S B15285013 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B15285013
M. Wt: 264.31 g/mol
InChI Key: JLFPUYMDMIVOGK-WUXMJOGZSA-N
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Description

2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound with a molecular formula of C17H16N4O3S This compound is notable for its unique structure, which includes a methoxy group, a sulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Imino Linkage: The imino linkage is formed by reacting the triazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Final Assembly: The final compound is assembled by coupling the triazole derivative with the phenol derivative under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium ethoxide, potassium tert-butoxide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. This modulation can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate and 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl benzoate share structural similarities.

    Uniqueness: The presence of the methoxy group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties that distinguish it from other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12N4O2S/c1-7-13-14-11(18)15(7)12-6-8-3-4-9(16)10(5-8)17-2/h3-6,16H,1-2H3,(H,14,18)/b12-6+

InChI Key

JLFPUYMDMIVOGK-WUXMJOGZSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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